molecular formula C23H18ClN3O3S B302578 (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302578
M. Wt: 451.9 g/mol
InChI Key: NDIDJYXJNALHID-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a pyrimidinedione core, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde with 1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

This compound can be compared with other similar heterocyclic compounds, such as:

The uniqueness of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18ClN3O3S/c1-2-30-19-11-9-17(10-12-19)27-22(29)20(21(28)25-23(27)31)14-18-4-3-13-26(18)16-7-5-15(24)6-8-16/h3-14H,2H2,1H3,(H,25,28,31)/b20-14+

InChI Key

NDIDJYXJNALHID-XSFVSMFZSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Origin of Product

United States

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